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Cat. No.: B1574906

Get Quote

Executive Summary
Biotin-YVAD-FMK is a cell-permeable, irreversible inhibitor designed to target Caspase-1

(ICE). It combines the specific tetrapeptide recognition sequence Tyr-Val-Ala-Asp (YVAD) with

a fluoromethylketone (FMK) warhead for covalent trapping, and a biotin tag for downstream

detection or enrichment.

While widely cited as a "Caspase-1 specific" probe, its selectivity is relative, not absolute. This

guide provides a critical analysis of its affinity profile, distinguishing its high potency against

Caspase-1 from its moderate cross-reactivity with other inflammatory caspases (Caspase-4, -5)

and its effective sparing of apoptotic caspases (Caspase-3, -7).

Mechanism of Action
Biotin-YVAD-FMK functions as a suicide inhibitor.

Recognition: The YVAD motif mimics the cleavage site of Caspase-1 substrates (like pro-IL-1

).

Binding: The inhibitor enters the catalytic pocket of the active caspase.
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Trapping: The FMK group undergoes a nucleophilic attack by the catalytic cysteine (Cys285

in Caspase-1), forming a stable thioether adduct.

Tagging: The biotin moiety remains exposed, allowing for streptavidin-based pull-down or

fluorescent detection.

Critical Insight: Unlike reversible inhibitors (e.g., Ac-YVAD-CHO), the FMK linkage is

permanent. Therefore, selectivity is time-dependent; prolonged incubation at high

concentrations can lead to off-target alkylation of other cysteine proteases.

Selectivity Profile: The Data
The following data aggregates inhibition constants (

) and relative potency to illustrate the selectivity window. Note that while FMK inhibitors are
irreversible (

), the

values of the reversible analog (Ac-YVAD-CHO) provide the most accurate measure of the
binding pocket's affinity.

Table 1: Comparative Inhibition Profile (

values)[1]
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Target
Protease

Function

Affinity (

/ IC

)

Selectivity
Ratio (vs
Casp-1)

Interpretation

Caspase-1
Inflammasome

(Pyroptosis)
0.76 – 3.0 nM 1x (Reference) Primary Target

Caspase-4
Inflammatory

(LPS sensing)
163 – 380 nM ~200x Lower

Moderate Cross-

reactivity

Caspase-5 Inflammatory ~400 – 970 nM ~500x Lower
Moderate Cross-

reactivity

Caspase-8
Extrinsic

Apoptosis
> 1500 nM > 1000x Lower

Weak /

Negligible

Caspase-3
Executioner

Apoptosis
> 10,000 nM > 10,000x Lower

Highly Selective

Sparing

Caspase-7
Executioner

Apoptosis
> 10,000 nM > 10,000x Lower

Highly Selective

Sparing

Data Sources: Aggregated from Thornberry et al. (1997), Garcia-Calvo et al. (1998), and

Cayman Chemical/MedChemExpress technical sheets.

Analysis of Cross-Reactivity[2]
The Inflammatory Cluster (Casp-1/4/5): The YVAD sequence is preferred by the

inflammatory caspase subfamily. While Biotin-YVAD-FMK is most potent against Caspase-

1, it will inhibit Caspase-4 (human) and Caspase-11 (murine) if used at high concentrations

(>10

M) or long incubation times.

The Apoptotic Sparing: The defining feature of YVAD is its inability to inhibit Caspase-3/7.

This allows researchers to distinguish inflammasome activation (pyroptosis) from classical

apoptosis, a distinction that pan-caspase inhibitors (like Z-VAD-FMK) cannot make.
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Comparative Analysis: Alternatives
When designing an experiment, choosing the right inhibitor is crucial for data integrity.

Feature Biotin-YVAD-FMK Z-VAD-FMK
VX-765

(Belnacasan)

Type Irreversible Probe
Irreversible Pan-

Inhibitor
Reversible Prodrug

Primary Use
Detection / Pull-down

of Active Casp-1

Blocking Total Cell

Death

Therapeutic /

Functional Block

Specificity
High for Casp-1

(spares Casp-3)

Low (Inhibits Casp-1,

3, 8, 9)

High for Casp-1 &

Casp-4

Caspase-8 Effect Negligible Potent Inhibition Negligible

Downstream Risk Minimal
Induces Necroptosis

(via Casp-8 block)
Minimal

Key Limitation
Poor solubility in water

(requires DMSO)

Cannot distinguish

pyroptosis vs

apoptosis

No Biotin tag for

detection

Scientist's Note: Do not use Z-VAD-FMK if you are studying the mechanism of cell death, as

blocking Caspase-8 often shifts the cell to Necroptosis (RIPK3/MLKL pathway), confounding

results. Use YVAD or VX-765 for inflammasome-specific questions.

Experimental Protocol: Active Caspase-1 Pull-Down
Objective: Isolate and visualize only the active fraction of Caspase-1 from inflammasome-

stimulated cells. Challenge: Active Caspase-1 is extremely labile (half-life ~9 min) and is rapidly

degraded or secreted. Timing is critical.

Reagents
Probe: Biotin-YVAD-FMK (Stock: 10 mM in DMSO).

Lysis Buffer: RIPA or NP-40 buffer supplemented with non-biotin protease inhibitors.
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Beads: Streptavidin-Sepharose or Magnetic Beads.

Workflow
Cell Priming & Activation:

Prime macrophages (e.g., THP-1, BMDM) with LPS (4h).

Stimulate inflammasome (e.g., Nigericin, ATP) to induce Caspase-1 activation.

Pulse Labeling (The "Trap"):

Add Biotin-YVAD-FMK (10

M) directly to the culture media 1 hour prior to harvest/lysis.

Why? Labeling intact cells prevents artifactual activation during lysis and traps the enzyme

before it degrades.

Lysis:

Wash cells 2x with cold PBS to remove excess unbound probe.

Lyse cells on ice. Centrifuge (14,000 x g, 10 min) to clear debris.

Pull-Down:

Incubate lysate with Streptavidin beads (overnight, 4°C, rotating).

The Biotin-YVAD-Caspase1 complex binds to the beads.

Wash & Elute:

Wash beads 3x with Lysis Buffer (stringent wash).

Elute by boiling in 2x SDS-PAGE Sample Buffer (5 min).

Western Blot:

Run SDS-PAGE.[2]
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Blot with Anti-Caspase-1 (p20 subunit) antibody.

Result: You should see enriched p20 bands in stimulated samples, confirming active

Caspase-1.

Visualization of Pathways & Selectivity
Diagram 1: Selectivity Hierarchy
This diagram visualizes the affinity gap, showing why YVAD is effective for discriminating

Inflammatory vs. Apoptotic pathways.
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Click to download full resolution via product page

Caption: Biotin-YVAD-FMK exhibits high affinity for Caspase-1, moderate overlap with

Caspase-4/5, and effectively spares apoptotic Caspase-3/7.[3]

Diagram 2: Experimental Pull-Down Workflow
A logical flow of the "Pulse-Chase" labeling protocol described above.
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Caption: Step-by-step workflow for isolating active Caspase-1 using Biotin-YVAD-FMK.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Biotin-YVAD-FMK: Selectivity Profile & Technical
Comparison Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1574906/docs#biotin-yvad-fmk-selectivity-profile-
technical-comparison-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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